molecular formula C17H18N2O3S2 B2572288 2-Benzylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868216-64-2

2-Benzylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole

Cat. No. B2572288
CAS RN: 868216-64-2
M. Wt: 362.46
InChI Key: MGUMKPVDMSGWSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazoles like BMSDI involves several methods . One approach is the Van Leusen Imidazole Synthesis, which starts from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .

Scientific Research Applications

Synthesis and Biological Significance

  • Novel Synthesis of Proton Pump Inhibitors : Research has explored novel methods for synthesizing omeprazole, a proton pump inhibitor with a structural motif similar to benzimidazole-based compounds. The study outlines the development of pharmaceutical impurities during the synthesis process, emphasizing the synthesis route's impact on yield and process simplicity. Such research could provide insights into synthesizing related compounds, including 2-Benzylsulfanyl derivatives (Saini et al., 2019).

  • DNA Minor Groove Binders : The synthetic dye Hoechst 33258 and its analogues, which contain benzimidazole groups, are known for binding to the minor groove of DNA. This property is utilized in cell biology for chromosome and nuclear staining. The functional groups in these compounds may offer a foundation for understanding the binding and staining capabilities of related benzimidazole derivatives, potentially including 2-Benzylsulfanyl derivatives (Issar & Kakkar, 2013).

  • Antioxidant Capacity Assays : Studies on the ABTS/PP decolorization assay reveal insights into the antioxidant capacity of compounds. This research could be indirectly relevant to understanding the antioxidant potential of structurally similar compounds, including those with a benzimidazole or thiazole base (Ilyasov et al., 2020).

Chemistry and Properties

  • Chemical Variability of Benzimidazole and Thiazole Derivatives : A review focusing on the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds discusses the diverse chemical behavior and potential applications of these compounds. This review could provide a foundational understanding of how modifications in the benzimidazole and thiazole rings affect the properties and applications of such derivatives (Boča et al., 2011).

Removal of Organic Pollutants

  • Treatment of Organic Pollutants : Research on the removal of sulfamethoxazole, a sulfonamide, from aqueous solutions using cleaner techniques, offers insights into the degradation and transformation pathways of organic pollutants. While not directly related, such studies underscore the potential environmental applications of various organic compounds, including the removal or degradation of pollutants, which may extend to related sulfanyl and sulfonyl compounds (Prasannamedha & Kumar, 2020).

properties

IUPAC Name

2-benzylsulfanyl-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-22-15-7-9-16(10-8-15)24(20,21)19-12-11-18-17(19)23-13-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUMKPVDMSGWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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